2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride
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Overview
Description
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride is a chemical compound that features a morpholine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride typically involves the reaction of morpholine with an appropriate precursor, such as an epoxide or a halogenated propanoic acid derivative. One common method involves the reaction of morpholine with glycidol under acidic conditions to yield the desired product. The reaction is typically carried out in a solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(morpholin-4-yl)propanoic acid or 2-carboxy-3-(morpholin-4-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(morpholin-4-yl)propanol or 2-hydroxy-3-(morpholin-4-yl)propanal.
Substitution: Formation of 2-chloro-3-(morpholin-4-yl)propanoic acid or 2-bromo-3-(morpholin-4-yl)propanoic acid.
Scientific Research Applications
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The morpholine ring and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-3-(piperidin-4-yl)propanoic acid hydrochloride
- 2-hydroxy-3-(pyrrolidin-4-yl)propanoic acid hydrochloride
- 2-hydroxy-3-(azetidin-4-yl)propanoic acid hydrochloride
Uniqueness
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and binding interactions compared to similar compounds with different heterocyclic rings.
Properties
CAS No. |
1803582-08-2 |
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Molecular Formula |
C7H14ClNO4 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-hydroxy-3-morpholin-4-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c9-6(7(10)11)5-8-1-3-12-4-2-8;/h6,9H,1-5H2,(H,10,11);1H |
InChI Key |
IFHSMTLAWIMKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(=O)O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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